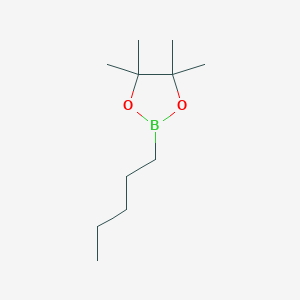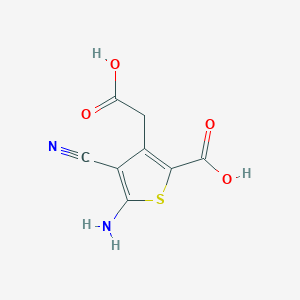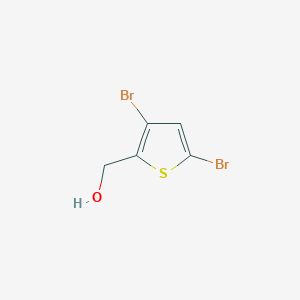
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a colorless liquid that is sensitive to moisture and is soluble in organic solvents like chloroform and methanol . This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential in the formation of carbon-carbon bonds in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane can be synthesized by reacting triisopropyl borate with pinacol in the presence of an acid catalyst. The reaction typically involves heating the mixture to around 90°C for 12-16 hours . The completion of the reaction is monitored using gas chromatography, ensuring that the pinacol content is less than 4.0% . The product is then purified by distillation, yielding a colorless oil with high purity as confirmed by nuclear magnetic resonance spectroscopy .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then distilled and collected in fractions, with purity levels typically ranging from 87-96% .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts to form organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Acid Catalysts: Utilized in the synthesis of the compound.
Major Products Formed
Pinacol Benzyl Boronate: Formed during borylation reactions.
Organoboron Compounds: Produced through hydroboration reactions.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is a key intermediate in the synthesis of various organic compounds, particularly in cross-coupling reactions.
Pharmaceutical Research: Used in the development of new drugs and medicinal compounds.
Material Science: Employed in the creation of high-strength adhesives, water-resistant materials, and antimicrobial plastics.
Optoelectronics: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane primarily involves its role as a boron source in various chemical reactions. The boron atom in the compound can form stable bonds with carbon atoms, facilitating the formation of complex organic molecules. The compound’s reactivity is influenced by the presence of the dioxaborolane ring, which stabilizes the boron atom and enhances its ability to participate in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in organic synthesis and pharmaceutical research. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in scientific research.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-pentyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDUDBHKPWORAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450854 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67562-21-4 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3278222.png)






![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)



![2-Phenylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B3278301.png)

